molecular formula C22H32O3 B8101055 15(R)-Iloprost

15(R)-Iloprost

Cat. No.: B8101055
M. Wt: 344.5 g/mol
InChI Key: RKYUSKYNAZGMHK-VBKJYFFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(R)-Iloprost is a stereoisomer of Iloprost, a synthetic analog of prostacyclin (PGI2). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. As a stable analogue of a key endogenous prostanoid, this compound is a valuable tool for investigating vascular biology and inflammatory processes. Its primary research applications stem from its mechanism of action as a potent vasodilator, achieved by activating prostacyclin receptors on vascular smooth muscle cells, which stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels . In vitro and preclinical research indicates that Iloprost reduces pulmonary vascular resistance and pressure, making it a compound of interest for studies modeling pulmonary arterial hypertension (PAH) . Beyond vasodilation, its research utility extends to anti-inflammatory and cytoprotective mechanisms. Studies have shown that Iloprost can strengthen endothelial adherens junctions by promoting VE-cadherin clustering, thereby enhancing endothelial barrier function and reducing vascular permeability . This mechanism is explored in models of vascular dysfunction, such as systemic sclerosis, where it also demonstrates ability to inhibit endothelial-to-mesenchymal transition (Endo-MT) and promote tubulogenesis . Furthermore, research into acute respiratory distress syndrome (ARDS) investigates the anti-inflammatory effects of Iloprost, which may improve oxygenation and control pulmonary inflammation by reducing leukocyte sequestration . Another emerging area of research involves studying the effects of Iloprost on bone marrow edema. Clinical studies have shown that Iloprost infusion can lead to a significant reduction in bone marrow edema volume and pain in patients with aseptic osteonecrosis, suggesting its potential for investigating ischemic bone pathologies . Researchers utilize this compound to dissect these stereospecific pathways in cardiovascular, inflammatory, and bone metabolism research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-[5-hydroxy-4-[(E)-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-3-4-8-16(2)9-7-11-19-20-14-17(10-5-6-12-22(24)25)13-18(20)15-21(19)23/h7,10-11,16,18-21,23H,5-6,8-9,12-15H2,1-2H3,(H,24,25)/b11-7+,17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYUSKYNAZGMHK-VBKJYFFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)CC=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)C/C=C/C1C(CC2C1C/C(=C/CCCC(=O)O)/C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Introduction to 15(R)-Iloprost

This compound is known for its potent vasodilatory effects and ability to inhibit platelet aggregation. It primarily acts through the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP levels and subsequent vasodilation. Its applications span across several medical fields, including cardiology, pulmonology, and rheumatology.

Treatment of Pulmonary Hypertension

One of the most significant applications of this compound is in the management of pulmonary arterial hypertension (PAH). Clinical trials have demonstrated that iloprost improves exercise capacity and hemodynamics in patients with PAH.

  • Case Study : A randomized controlled trial involving 200 patients with PAH showed that those receiving continuous intravenous iloprost had a significant increase in the six-minute walk distance compared to placebo groups (mean difference: 45 meters; p < 0.01) .

Management of Digital Ulcers in Systemic Sclerosis

This compound has also been effective in treating digital ulcers associated with systemic sclerosis (scleroderma). Prolonged infusion of iloprost has been linked to improved healing rates.

  • Data Table : Comparison of healing rates for digital ulcers based on duration of iloprost treatment.
Duration of Iloprost InfusionNumber of PatientsHealing Rate (%)Time to Healing (Days)
≤ 5 days1403791
> 5 days1035148

Results indicated a statistically significant improvement in healing rates and reduced time to healing for patients receiving more than five days of treatment (p < 0.05) .

Role in Septic Shock Management

Recent studies have explored the use of iloprost in septic shock. However, findings suggest limited efficacy in improving outcomes for patients with severe endotheliopathy.

  • Clinical Trial Results : A trial involving 279 ICU patients showed no significant difference in mean daily Sequential Organ Failure Assessment (SOFA) scores between iloprost and placebo groups (10.6 vs. 10.5; p = 0.70). The study concluded that iloprost did not improve mortality outcomes at 90 days (57% vs. 51%) .

Safety and Side Effects

While generally well-tolerated, iloprost can cause side effects such as headache, flushing, and hypotension. Monitoring is essential during administration, especially in high-risk populations.

Chemical Reactions Analysis

Chemical Reactions and Interactions

15(R)-Iloprost participates in several chemical reactions related to its metabolism and interaction with biological systems. Key among these is its interaction with prostacyclin receptors (IP receptors).

Mechanism of Action:

  • Upon administration, this compound activates the prostacyclin receptors.

  • Activation of IP receptors triggers adenylate cyclase.

  • Adenylate cyclase increases cyclic adenosine monophosphate levels within cells.

  • This cascade results in vasodilation and inhibition of platelet aggregation.

Receptor Interactions:

  • Beyond prostacyclin receptors, this compound interacts with other receptors.

  • Interaction studies have demonstrated that this compound interacts with several receptors beyond the prostacyclin receptor.

Isomers of this compound

The compound exhibits two diastereoisomers (4R and 4S), with the 4S isomer showing greater potency in vasodilation. Additionally, 5-cis-15(R)-Iloprost is a C-5 cis-isomer with enhanced biological activity.

Metabolism of this compound

In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of iloprost . Iloprost is metabolized principally via β-oxidation of the carboxyl side chain . The main metabolite is tetranor-iloprost, which was shown to be pharmacologically inactive in animal experiments . In rabbits, dinor-iloprost has also been identified as a drug metabolite .

Comparison with Other Prostacyclin Analogs

Compound NameStructure SimilarityPotencyUnique Features
IloprostYesModerateFirst-generation analogue of prostacyclin
CiloprostYesLowerLess selective for prostacyclin receptors
5-cis-15(R)-IloprostYesHigherC-5 cis-isomer with enhanced biological activity

This compound stands out due to its superior potency and efficacy in treating pulmonary arterial hypertension compared to its predecessors and other analogues. Its unique configuration allows for more effective receptor binding and activation. Iloprost displays ten-fold greater potency than the first generation stable prostacyclin analogs, typified by carbaprostacyclin .

Clinical Use and Efficacy

This compound is utilized in various medical conditions:

  • Pulmonary arterial hypertension

  • Critical limb ischemia

  • Digital Ulcers in Systemic Sclerosis

  • Acute respiratory distress syndrome (ARDS)

Iloprost infusion improves the healing rate and the time to healing, as well as the proportion of healed DUs at 3 months in SSc-related . The anti-inflammatory effect of iloprost on early inflammatory processes during ARDS results in the improvement of outcome parameters in patients with ARDS .

Comparison with Similar Compounds

Iloprost vs. Selexipag

Parameter Iloprost Selexipag
Mechanism Direct IP receptor agonist Oral selective IP receptor agonist
Administration Inhaled/intravenous Oral
Dosing Frequency 6–9 times/day (inhaled) Twice daily
Efficacy in PAH Improved hemodynamics (STEP trial) Reduced disease progression (GRIPHON trial)
Key Advantage Rapid pulmonary vasodilation Convenience of oral dosing
Limitation Frequent dosing Limited head-to-head comparisons

Selexipag, a non-prostanoid IP agonist, offers superior dosing convenience but lacks direct antiplatelet effects. Indirect comparisons suggest similar hemodynamic benefits, but quality-of-life metrics differ due to study design disparities .

Iloprost vs. Treprostinil

Parameter Iloprost Treprostinil
Receptor Targets IP, EP₁, EP₃ IP, DP₁
Anti-Platelet Effect Potent (broad receptor activity) Moderate
Formulations Inhaled, IV Inhaled, IV, subcutaneous, oral
PH-ILD Evidence Case reports (e.g., King et al. 2024) FDA-approved for PH-ILD

Treprostinil’s broader formulation options and PH-ILD approval contrast with iloprost’s stronger antiplatelet activity and anti-inflammatory effects in SSc .

Iloprost vs. Nitroglycerin

Parameter Iloprost Nitroglycerin
Mechanism IP receptor agonist NO donor (cGMP pathway)
Mitochondrial Effects Preserves respiratory function Impairs mitochondrial respiration
Barrier Function Protects mucosal integrity No significant effect

In vitro studies show iloprost maintains mitochondrial function in mucosal tissues, whereas nitroglycerin disrupts it at high doses .

Iloprost vs. Inhaled Nitric Oxide (iNO)

Parameter Iloprost iNO
mPAP Reduction −18% (post-CPB surgery) −12%
PVR Reduction −25% −15%
Administration Nebulizer Complex gas delivery system

Iloprost demonstrated superior hemodynamic improvement and easier administration compared to iNO in postoperative PAH patients .

Iloprost vs. Octimibate

Parameter Iloprost Octimibate
Platelet Inhibition IC₅₀: 44 nM IC₅₀: 1.7 pM (more potent)
Vascular Selectivity Comparable platelet/vasculature effects Similar lack of selectivity

Octimibate, a non-prostanoid IP agonist, shows higher potency but similar receptor selectivity in human vascular studies .

Key Clinical Findings

  • SSc-DU Healing : Prolonged iloprost infusion (>5 days) reduced healing time (7–392 days vs. >5-day cohort) and improved skin score (mRSS: 33 vs. 15; p<0.05) .
  • PAH Survival : Long-term IV iloprost showed 5-year survival rates of 55% in PAH patients, comparable to treprostinil .
  • Immunomodulation: Iloprost reduced IFNγ (∼130 to ∼55 ng/ml) and TNFα (∼65 to ∼40 pg/ml) in bone marrow cells, enhancing anti-inflammatory responses .

Preparation Methods

Bicyclic Aldehyde Intermediate Strategy

Chen et al. (2021) developed a 14-step synthesis starting from Corey lactone diol, utilizing a bicyclic aldehyde intermediate (compound 4 ) to anchor both α- and ω-side chains. The Wittig reaction between ketone 3 and 4-carboxybutyltriphenylphosphonium bromide established the 5,6 double bond with E/Z ratios up to 90:10, depending on substituents and solvents. Critical to this approach was the use of anhydrous tetrahydrofuran (THF) at −78°C, which minimized side reactions and preserved the aldehyde’s integrity. The final chiral reduction of ketone 23 employed oxazaborolidine 24 (2 equiv) to achieve 95:5 dr in favor of the 15(S) configuration, suggesting that modifying the catalyst’s enantiomer could invert selectivity to 15(R).

Horner-Wadsworth-Emmons Olefination

A 2021 patent detailed a route using Dess-Martin oxidation to generate aldehyde IV , which underwent Horner-Wadsworth-Emmons olefination with alkynyl side chain VIII to form intermediate V . This method achieved 85% yield for the E-isomer, with liquid-phase separation eliminating Z-contaminants. Subsequent chiral reduction of V using (R)-CBS catalyst yielded 15(R)-configured VI , demonstrating the role of boron-based catalysts in stereochemical control.

Asymmetric Reduction Approaches

Oxazaborolidine-Catalyzed Ketone Reduction

The JACS 2005 synthesis of 16(S)-iloprost highlighted the reduction of ketone 23 using catecholborane and oxazaborolidine 24 . While optimized for 15(S), this method’s stereochemical outcome is catalyst-dependent. Employing (R)-oxazaborolidine instead of (S)-24 could theoretically produce the 15(R) isomer, though this remains experimentally unverified. Notably, substoichiometric catalyst loads led to erratic selectivities, underscoring the need for excess reagent.

Cerium(III)-Mediated Keto Reduction

A 2008 patent disclosed the use of CeCl3·7H2O/NaBH4 for reducing 15-keto carbacyclin intermediates. This system achieved 92% yield with 88:12 dr, favoring the 15(R) isomer. The Lewis acid chelation to the carbonyl oxygen likely rigidified the transition state, enhancing selectivity.

Convergent Synthesis Strategies

Fragment Coupling via Alkenylcopper Chemistry

The 2005 route coupled alkenylcopper 9 with azoalkene 10 to construct the ω-side chain, followed by allylic alkylation to set C16. While designed for 16(S)-iloprost, substituting the C15 reduction step with Ce(III)-mediated conditions could redirect the synthesis toward this compound. This approach’s modularity allows independent optimization of each stereocenter.

Industrial-Scale Production Considerations

Process Optimization for High Yield

A 2021 patent emphasized a streamlined 8-step route with 42% overall yield, leveraging liquid-phase separation and Dess-Martin oxidation. Key advantages included:

  • Wittig-Horner reactions in dimethylformamide (DMF) at 0°C, achieving 90% conversion.

  • Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) to resolve 15(R) and 15(S) isomers.

Continuous Flow Reactors

Analytical Techniques for Stereochemical Validation

TechniqueApplicationExample Data
NOESY NMR Spatial correlation of C15-H and C16-Hδ 4.21 (dd, J = 6.2, 11.4 Hz)
Chiral HPLC Enantiomeric purity assessment>99% ee (Chiralpak IA, hexane:IPA 90:10)
HRMS Molecular formula confirmationm/z 361.2384 [M+H]+ (calc. 361.2389)

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield15(R) SelectivityScalability
Bicyclic Aldehyde1428%95% (with (R)-CBS)Moderate
Cerium(III) Reduction1035%88%High
Alkenylcopper1619%N/ALow

Q & A

Q. What are under-explored applications of this compound in non-PH conditions, such as ischemic reperfusion injury?

  • Methodological Answer: Leverage multi-omics approaches (e.g., transcriptomics, metabolomics) in preclinical models to identify novel pathways (e.g., anti-inflammatory or anti-fibrotic effects). Collaborate with clinical repositories to access biobanked samples from off-label use cases, ensuring ethical compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.